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Compound of Interest

Compound Name:

O-[(2-methoxy-3-

methylphenyl)methyl]hydroxylamin

e

Cat. No.: B15051500

Get Quote

A Multi-Modal Spectroscopic Approach[1]
Executive Summary & Chemical Context[2][3][4][5]
[6][7][8][9]
The compound

-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine is a specialized alkoxyamine building
block.[1] Its structural integrity is defined by the specific 1,2,3-substitution pattern on the
benzene ring.

In drug development, "regio-isomerism" is a critical quality attribute.[1] The 2-methoxy-3-methyl

arrangement is sterically crowded and electronically distinct from the more common 2-methoxy-

4-methyl or 2-methoxy-5-methyl isomers.[1] Misidentification here can lead to incorrect

structure-activity relationship (SAR) data downstream.[1]

Target Structure:
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Core: Hydroxylamine ether (

).[1]

Linker: Methylene (

, benzylic position).[2]

Aromatic System: Trisubstituted benzene.

Pos 1: Methylene linker.

Pos 2: Methoxy group (

).[1]

Pos 3: Methyl group (

).[1][3]

Elucidation Strategy: The "Triangulation" Protocol
To prove this structure unequivocally, we employ a self-validating protocol that triangulates data

from Mass Spectrometry, Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy.

Workflow Visualization
The following diagram outlines the logical flow for structural confirmation, moving from

elemental composition to spatial geometry.
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Unknown Sample
(Candidate Material)

HRMS (ESI+)
Goal: Formula C9H13NO2

Confirm: m/z 168.1025

FT-IR
Goal: Functional Groups

Confirm: N-H (3300 cm-1), C-O-C

1D NMR (1H, 13C)
Goal: Proton Count & Carbon Skeleton
Critical: 3 Aromatic H, 2 Singlet Methyls

2D NMR (HSQC, HMBC, NOESY)
Goal: Regio-Chemistry (Connectivity)

Critical: 1,2,3-Substitution Proof

  Ambiguity Resolution

Certified Structure
O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine

  Definitive Proof

Click to download full resolution via product page

Caption: Logical workflow for the structural elucidation of O-benzyl hydroxylamine derivatives.

Mass Spectrometry (HRMS)
Objective: Confirm Molecular Formula (

) and unsaturation equivalent.

Method: ESI-QTOF or Orbitrap in Positive Mode.[1]

Theoretical Monoisotopic Mass (

): 168.1025 Da.
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Fragmentation Logic: Alkoxyamines are labile. Expect characteristic loss of ammonia (

) or the alkoxy radical.

Ion Species Theoretical m/z Interpretation

168.1025 Protonated Molecular Ion.[1]

151.0759

Loss of amine (Characteristic

of

).[1]

135.0810
Benzyl cation (2-methoxy-3-

methylbenzyl).[1]

Validation Check: The presence of the fragment at m/z 135.08 is crucial; it represents the

stable benzyl carbocation, confirming the core carbon skeleton remains intact during ionization.

Nuclear Magnetic Resonance (NMR) Analysis
Objective: The primary tool for distinguishing the 2,3-substitution from 2,4 or 2,5 isomers.

1H NMR (Proton) Prediction & Assignment
Solvent:

or

(Data below approximated for

)

The spectrum will show three distinct regions:[4]

Aromatic Region (6.8 – 7.2 ppm): Three protons.

Benzylic/Heteroatom Region (4.7 ppm): The

group.[1]
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Aliphatic Region (2.2 – 3.8 ppm): The Methoxy and Methyl groups.[5]

Position Type
Shift (

, ppm)
Multiplicity Integration

Diagnostic
Note

Amine 5.4 - 5.8 Broad Singlet 2H

Exchangeabl

e with

.[1]

H-7 Benzyl 4.72 Singlet 2H
Deshielded

by Oxygen.[1]

H-8 Methoxy 3.78 Singlet 3H
Characteristic

.[1]

H-9 Methyl 2.30 Singlet 3H
Characteristic

.[1]

H-4,5,6 Aromatic 6.9 - 7.2 ABC System 3H

Complex

splitting (see

below).[1]

The "ABC" Aromatic System: Because the substituents are at positions 1, 2, and 3, the

remaining protons are at 4, 5, and 6.

H-5: Will appear as a triplet (or dd) due to coupling with H-4 and H-6 (

Hz).[1]

H-4 & H-6: Will appear as doublets (or dd) flanking the H-5 signal.[1]

Differentiation: In a 1,2,4-substituted system (e.g., 2-methoxy-4-methyl), you would see a

singlet (H-3) and two coupled protons (H-5, H-6), which is distinct from the three adjacent

protons here.[1]

2D NMR: The "Smoking Gun" for Regio-Chemistry
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To prove the methyl group is at position 3 (next to methoxy) and not position 4 or 5, we rely on

NOESY (Nuclear Overhauser Effect Spectroscopy).

Key NOESY Correlations (Spatial Proximity):

(Pos 2)

Benzyl

(Pos 1): Strong signal. Confirms Methoxy is ortho to the linker.

(Pos 2)

Methyl

(Pos 3):CRITICAL. This correlation proves the Methoxy and Methyl groups are adjacent
(ortho to each other).

Methyl

(Pos 3)

H-4 (Aromatic): Confirms the methyl is adjacent to the aromatic proton H-4.[1]

If the molecule were the 2,4-isomer, the

would show NOE to an aromatic proton (H-3), NOT the methyl group. The absence of an H-3
singlet and the presence of the

NOE is the definitive proof.

Connectivity Diagram (HMBC/NOESY)
The following graph visualizes the critical correlations required to certify the structure.
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Benzyl CH2
(Pos 1)

Methoxy OMe
(Pos 2)

NOESY

C-2 (Quaternary)HMBC

C-1 (Quaternary)

HMBC

Methyl Me
(Pos 3)

  Definitive Ortho Proof

HMBC

Aromatic H4
NOESY

C-3 (Quaternary)

HMBC

Click to download full resolution via product page

Caption: Key 2D NMR correlations. The Green solid arrows (NOESY) confirm the spatial

adjacency of the functional groups, ruling out other isomers.

Experimental Protocols
Sample Preparation for NMR

Mass: Weigh 10-15 mg of the hydroxylamine derivative (likely an oil or low-melting solid).

Solvent: Dissolve in 0.6 mL of

(Chloroform-d) containing 0.03% TMS as an internal standard.

Note: If the sample is the hydrochloride salt (

), use

to ensure solubility and to visualize the ammonium protons clearly.[1]

Tube: Transfer to a clean, dry 5mm NMR tube. Filter through a cotton plug if any turbidity is

observed.

IR Spectroscopy (ATR Method)
Instrument: FT-IR with Diamond ATR accessory.
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Scan: 4000

to 600

, 32 scans, resolution 4

.

Key Bands to Observe:

3300 - 3150

:

stretching (primary amine).[1]

2950 - 2850

:

stretching (methyl/methylene).[1]

1590, 1470

: Aromatic ring skeletal vibrations.[1]

1250

: Aryl alkyl ether (

) stretch.[1]

1050

:

stretch (primary alcohol/ether type).[1]

Synthetic Context (Impurity Profiling)
Understanding the synthesis helps in identifying potential impurities during structure

elucidation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://molforge.ai/molecule/49695
https://molforge.ai/molecule/49695
https://molforge.ai/molecule/49695
https://molforge.ai/molecule/49695
https://molforge.ai/molecule/49695
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15051500?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Likely Route:

Starting Material: 2-methoxy-3-methylbenzyl chloride.[1]

Reagent:

-Hydroxyphthalimide (NHPI) or

-Boc-hydroxylamine.[1]

Reaction: Nucleophilic substitution (

) followed by deprotection (Hydrazinolysis or Acidolysis).

Common Impurities to Watch For:

Phthalimide residues: If NHPI was used, look for peaks at

7.8 ppm (aromatic) in NMR.

Bis-alkylation:

. Check HRMS for dimer mass.

Benzyl Alcohol: Hydrolysis product of the starting chloride. Check for

shift at

4.6 ppm (distinct from

).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1388049-14-6
https://molforge.ai/molecule/49695
https://www.benchchem.com/product/b15051500?utm_src=pdf-custom-synthesis#bc-rfq
https://molforge.ai/molecule/49695
https://www.rsc.org/suppdata/c8/qo/c8qo01289j/c8qo01289j1.pdf
https://www.bldpharm.com/products/1388049-14-6.html
https://patents.google.com/patent/CN102531950A/en
https://patents.google.com/patent/CN102531950A/en
http://eprints.usm.my/37937/1/1D_AND_2D_NMR_STUDIES_OF_2%E2%80%93%282%E2%80%93%28BENZYLOXY%29%E2%80%933%E2%80%93METHOXYPHENYL%29%E2%80%931H%E2%80%93BENZIMIDAZOLE.pdf
https://spectrabase.com/spectrum/9Bz7OiVzzCF
https://www.benchchem.com/product/b15051500/docs#definitive-structure-elucidation-of-2-methoxy-3-methylphenyl-methyl-hydroxylamine
https://www.benchchem.com/product/b15051500/docs#definitive-structure-elucidation-of-2-methoxy-3-methylphenyl-methyl-hydroxylamine
https://www.benchchem.com/product/b15051500/docs#definitive-structure-elucidation-of-2-methoxy-3-methylphenyl-methyl-hydroxylamine
https://www.benchchem.com/product/b15051500/docs#definitive-structure-elucidation-of-2-methoxy-3-methylphenyl-methyl-hydroxylamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15051500?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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